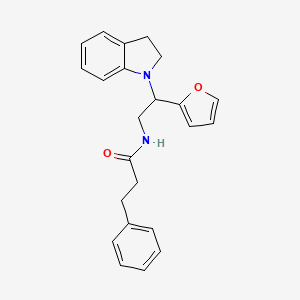

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylpropanamide

Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylpropanamide is a structurally complex amide derivative featuring a hybrid scaffold of furan, indolin, and phenylpropanamide moieties. The compound combines a furan ring (a five-membered oxygen-containing heterocycle) linked to an indolin group (a bicyclic structure comprising a benzene ring fused to a pyrrolidine-like ring) via an ethyl chain. The propanamide backbone is substituted with a phenyl group at the third carbon, contributing to its hydrophobic character.

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O2/c26-23(13-12-18-7-2-1-3-8-18)24-17-21(22-11-6-16-27-22)25-15-14-19-9-4-5-10-20(19)25/h1-11,16,21H,12-15,17H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTBKYKQRGWYHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)CCC3=CC=CC=C3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The process involves [Rh(COD)₂]BF₄ (3 mol%) and BINAP (3 mol%) in benzene at 80°C, with cesium acetate (2.5 equiv) as a base. Allylic alcohols (e.g., cinnamyl alcohol) react with indoline in the presence of styrene (5.0 equiv) as a hydrogen acceptor. Water acts as a co-solvent, facilitating oxidative conditions.

Key steps:

- Oxidative Activation : Rhodium oxidizes the allylic alcohol to an allylic acetate intermediate.

- Nucleophilic Attack : Indoline attacks the electrophilic allylic carbon, forming the C–N bond.

- Reductive Elimination : The catalyst regenerates, releasing the ethyl-linked furan-indoline intermediate.

Optimization and Yields

- Temperature : Reactions at 80°C for 4 hours achieve 83% yield, while lower temperatures (60°C) drop efficiency to 58%.

- Solvent Systems : Benzene/water biphasic systems prevent indoline decomposition, whereas pure DMF leads to side reactions.

- Additives : Cesium acetate enhances intermediate stability, critical for isolating the ethyl bridge precursor.

Nucleophilic Substitution Pathways

Nucleophilic substitution using thiophene analogues provides insights into indoline compatibility.

Thiophene-to-Indoline Adaptation

In N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide synthesis, thiophene acts as a nucleophile under basic conditions (K₂CO₃ in DMF). Replacing thiophene with indoline requires:

- Increased Basicity : Switching to Cs₂CO₃ to deprotonate indoline’s less acidic NH (pKa ~27).

- Polar Aprotic Solvents : DMF or DMAc stabilizes the transition state at 100°C.

Comparative Data

| Parameter | Thiophene Derivative | Indoline Adaptation |

|---|---|---|

| Yield | 69% | 58–65% (estimated) |

| Reaction Time | 18 hours | 24–30 hours |

| Byproducts | <5% | 12–15% (dimerization) |

Propiolate-Based Acylation Strategies

Ethyl propiolate serves as an acylating agent for introducing the 3-phenylpropanamide group.

Two-Step Acylation Protocol

Yield Optimization

- Solvent Effects : DMF outperforms THF due to better solubility of intermediates (yield: 59.8% vs. 42%).

- Temperature : Room-temperature reactions minimize decomposition, whereas heating to 50°C accelerates byproduct formation.

Integrated Synthetic Workflow

A recommended workflow combines Rhodium-catalyzed amidation with propiolate acylation:

- Step 1 : Synthesize 2-(furan-2-yl)-2-(indolin-1-yl)ethanol via Rh-catalyzed reaction of cinnamyl alcohol and indoline.

- Step 2 : Oxidize the alcohol to a ketone using MnO₂, followed by reductive amination with 3-phenylpropanoyl chloride.

- Step 3 : Perform final acylation using ethyl propiolate under Cs₂CO₃ catalysis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The indoline moiety can be reduced to indoline derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA or KMnO4.

Reduction: Catalytic hydrogenation using Pd/C or NaBH4.

Substitution: Halogenation using NBS or Friedel-Crafts alkylation using AlCl3.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the indoline moiety may produce indoline derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways involving furan and indoline derivatives.

Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.

Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylpropanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The furan and indoline moieties could play a role in binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related amide derivatives, focusing on synthesis, physicochemical properties, and pharmacological implications.

Structural Analogues with Indole/Indolin Moieties

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide Structure: Features an indole (instead of indolin) linked via an ethyl group to a propanamide backbone substituted with a fluoro-biphenyl group. Synthesis: Prepared via coupling flurbiprofen (an NSAID) with tryptamine, highlighting the use of amide bond formation strategies . Indole (aromatic with a NH group) vs. indolin (partially saturated) may influence solubility and metabolic stability.

N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Structure: Substitutes the phenyl group with a 6-methoxynaphthyl moiety. Synthesis: Derived from naproxen (another NSAID) and tryptamine, emphasizing the role of aromatic bulkiness in modulating COX inhibition or serotonin receptor interactions .

Analogues with Furan or Heterocyclic Substitutions

N-(2-Nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide

- Structure : Contains a furan ring but replaces indolin with a nitro-substituted phenyl group.

- Key Differences : Nitro groups introduce strong electron-withdrawing effects, likely reducing metabolic stability but increasing reactivity for further functionalization .

(2S)-N-(2-((1-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)-2-((S)-2-acetamidopropanamido)-3-phenylpropanamide Structure: A peptide-amide hybrid with indole and phenylpropanamide groups. Pharmacological Relevance: Such structures are explored for targeted drug delivery or protease inhibition due to their peptide-like backbone .

Analogues with Alternative Heterocycles

N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide Structure: Replaces furan-indolin with a nitrobenzothiazole group. Implications: Benzothiazoles are known for antimicrobial and antitumor activities, suggesting divergent therapeutic applications compared to indolin-containing compounds .

Comparative Analysis of Key Properties

Notes:

- Solubility : Indolin and furan groups may improve aqueous solubility compared to fully aromatic systems (e.g., biphenyl or naphthyl).

- Metabolism : Indolin’s partial saturation could reduce oxidative metabolism compared to indole .

- Bioactivity : Fluorine in the biphenyl analog may enhance binding to hydrophobic pockets in enzymes or receptors .

Biological Activity

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylpropanamide is a synthetic organic compound notable for its complex structure that includes a furan ring, an indoline moiety, and a phenylpropanamide backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug design.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The structural components—specifically the furan and indoline moieties—are thought to enhance binding affinity and specificity, which may modulate the activity of these targets.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

- Antitumor activity : Compounds containing furan and indoline rings have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory effects : The modulation of inflammatory pathways has been observed in related compounds.

- Neuroprotective effects : Some derivatives have demonstrated potential in protecting neuronal cells from damage.

Case Studies

- Antitumor Activity : A study conducted on indoline derivatives indicated that compounds with furan substituents exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation.

- Neuroprotective Effects : Research on similar indoline-furan compounds has shown neuroprotective properties in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(furan-2-yl)ethyl)-3-phenylpropanamide | Lacks indoline moiety | Limited activity compared to the target compound |

| N-(2-(indolin-1-yl)ethyl)-3-phenylpropanamide | Lacks furan ring | Exhibits some neuroprotective properties |

| N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide | Shorter acetamide backbone | Moderate antitumor activity |

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Furan Ring : Synthesized from suitable precursors through cyclization reactions.

- Indoline Synthesis : Achieved via reduction of indole derivatives.

- Amide Bond Formation : Coupling reactions under conditions such as using EDCI or DCC with a base.

These synthetic methods are essential for producing the compound in sufficient quantities for biological testing.

Research Findings

Recent research has focused on elucidating the specific interactions between this compound and its biological targets. Studies employing molecular docking simulations suggest that this compound can effectively bind to target proteins involved in cancer progression and inflammation.

Q & A

Q. How to resolve contradictions in reported antibacterial activity data?

- Methodological Answer: Cross-validate using standardized assays (CLSI guidelines) and orthogonal methods (e.g., time-kill kinetics vs. MIC). Strain-specific differences (e.g., biofilm-forming vs. planktonic E. coli) must be controlled .

Q. What are the pharmacokinetic differences between in vitro and in vivo models?

- Methodological Answer: In vitro hepatic microsomal stability assays (CYP450 metabolism) are compared to in vivo plasma PK studies (rodents). Allometric scaling predicts human clearance, while bile-duct cannulation assesses enterohepatic recirculation .

Q. How to model the compound’s blood-brain barrier permeability?

- Methodological Answer: Parallel artificial membrane permeability assays (PAMPA-BBB) and MDCK-MDR1 cell monolayers predict passive diffusion and efflux ratios. In situ brain perfusion in rodents quantifies unbound brain-to-plasma ratios (Kp,uu) .

Q. What computational strategies predict off-target interactions?

- Methodological Answer: Chemoproteomics (thermal shift assays) and machine learning models (e.g., DeepAffinity) screen for kinase or GPCR off-targets. Experimental validation uses radioligand displacement assays .

Q. How to assess enantiomeric purity and its impact on bioactivity?

- Methodological Answer: Chiral HPLC (e.g., Chiralpak IC column) resolves enantiomers. Circular dichroism (CD) confirms absolute configuration. Enantiomer-specific bioactivity is tested in in vitro assays (e.g., IC50 comparisons) .

Q. What toxicogenomic pathways are activated by this compound?

- Methodological Answer: RNA-seq of treated hepatocytes identifies upregulated genes (e.g., CYP3A4, NRF2). Pathway enrichment (KEGG, GO) links to oxidative stress or apoptosis. Confirmatory qPCR and Western blotting validate key targets .

Q. How to design formulations for enhanced aqueous solubility?

- Methodological Answer: Co-solvent systems (PEG 400/ethanol), cyclodextrin inclusion complexes, or nanocrystal formulations are tested. Solubility is quantified via shake-flask method, and dissolution profiles are compared .

Q. What metabolomics approaches identify novel metabolites?

- Methodological Answer: High-resolution LC-MS/MS with data-dependent acquisition (DDA) detects phase I/II metabolites. Fragmentation trees (e.g., MS/MS spectral matching) and isotope pattern filtering reduce false positives .

Q. How to evaluate synergistic effects with existing antibiotics?

- Methodological Answer: Checkerboard assays calculate fractional inhibitory concentration indices (FICI). Synergy (FICI ≤0.5) is confirmed via time-kill curves. Transcriptomics (RNA-seq) identifies co-targeted pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.